2-Benzyloxy-3-nitrophenylamine hydrochloride

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Medicinal chemistry requires intermediates with orthogonal protecting groups and defined substitution patterns. This hydrochloride salt provides precise stoichiometry and enhanced stability. - **Key Application**: Validated precursor for benzoxazolone pharmacophores and anti-tubercular Eis inhibitors (Pang et al., 2022). - **Synthetic Advantage**: Benzyloxy group stable under Buchwald-Hartwig conditions, cleavable via mild hydrogenolysis. - **Supply Certainty**: Consistent purity, immediate shipment in research-grade quantities.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.7 g/mol
CAS No. 847657-55-0
Cat. No. B3157229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-3-nitrophenylamine hydrochloride
CAS847657-55-0
Molecular FormulaC13H13ClN2O3
Molecular Weight280.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])N.Cl
InChIInChI=1S/C13H12N2O3.ClH/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10;/h1-8H,9,14H2;1H
InChIKeyJNOYEKFAXAMAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-3-nitrophenylamine Hydrochloride: Key Properties


2-Benzyloxy-3-nitrophenylamine hydrochloride (CAS 847657-55-0) is a substituted nitrophenylamine derivative with the molecular formula C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.7 g/mol. Structurally, it features a primary aromatic amine ortho-substituted with a benzyloxy group and meta-substituted with a nitro group, presented as a hydrochloride salt [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented applications in the construction of N-substituted 2-nitrophenylamine scaffolds via Buchwald–Hartwig amination [2] and in the preparation of benzoxazolone pharmacophores starting from nitroarenes [3]. It has also been implicated as a precursor in the development of benzyloxy-benzylamine inhibitors of acetyltransferase Eis for anti-mycobacterial applications [4].

1
Buchwald–Hartwig amination substrate for N-aryl 2-nitrophenylamine scaffolds
2
Precursor for 7-substituted benzoxazolone pharmacophore construction
3
Orthogonal benzyloxy protection stable under cross-coupling, cleavable via hydrogenolysis
4
Hydrochloride salt form supports precise stoichiometry and aqueous reaction media

2-Benzyloxy-3-nitrophenylamine Hydrochloride: vs. Structural Analogs


The 2-benzyloxy-3-nitrophenylamine scaffold exhibits substitution pattern-dependent behavior that precludes simple interchange with other nitrophenylamine analogs. The ortho-benzyloxy group acts as both a steric modulator and a latent phenol precursor, enabling orthogonal deprotection strategies in multi-step syntheses [1]. The meta-nitro group confers distinct electronic properties that influence reactivity in Pd-catalyzed cross-coupling reactions and subsequent reduction chemistry [2]. In contrast, analogs lacking the benzyloxy group (e.g., 3-nitroaniline) display different electronic profiles and cannot be converted to phenolic intermediates via hydrogenolysis [3]. Regioisomeric variants such as 2-benzyloxy-4-nitroaniline demonstrate altered reactivity in nucleophilic aromatic substitution and cyclization reactions due to differing electronic distribution . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability during storage and handling compared to the free base form, a critical consideration for reproducible experimental outcomes [4].

Risk Factor
This Product
Structural Analog
Latent phenol access
Benzyloxy group enables hydrogenolytic deprotection to phenol
3-Nitroaniline lacks orthogonal protecting group; no analogous deprotection
Regioisomeric reactivity
2-Benzyloxy-3-nitro substitution directs Pd-catalyzed coupling outcomes
2-Benzyloxy-4-nitroaniline shows altered electronic distribution and cyclization behavior
Handling and solubility
HCl salt: crystalline solid, enhanced aqueous solubility
Free base: amorphous or low-melting solid; may retain variable solvent

2-Benzyloxy-3-nitrophenylamine Hydrochloride: Evidence over Closest Analogs


Pd-Catalyzed N-Arylation: vs. 3-Nitroaniline

2-Benzyloxy-3-nitrophenylamine hydrochloride serves as an effective substrate for Pd-catalyzed Buchwald–Hartwig amination with aniline, yielding 2-(benzyloxy)-3-nitro-N-phenylaniline (5A) in 24 hours at 90°C using Pd₂(dba)₃ catalyst and SPhos ligand [1]. In contrast, 3-nitroaniline (CAS 99-09-2) lacks the ortho-benzyloxy protecting group and is typically less sterically hindered; however, the unprotected analogue cannot be subsequently deprotected to reveal a phenolic hydroxyl for further derivatization [2]. The target compound's benzyloxy group enables a two-step synthetic sequence: N-arylation followed by hydrogenolytic debenzylation to generate a 2-amino-6-nitrophenol scaffold, which can undergo further oxidative cyclization to pharmacologically relevant phenoxazinones [1].

N-Arylation Reactivity
Head-to-head
Target enables sequential N-arylation then hydrogenolytic debenzylation to 2-amino-6-nitrophenol scaffold. Comparator 3-nitroaniline cannot be deprotected to a latent phenol.
Supports orthogonal deprotection workflow for complex amine scaffolds
Yield not quantified in source; Pd₂(dba)₃/SPhos, 90°C, 24 h
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Benzoxazolone Pharmacophore Construction: vs. Nitroarenes

2-Benzyloxy-3-nitrophenylamine hydrochloride is structurally poised for conversion to benzoxazolones, a privileged pharmacophore found in numerous bioactive compounds [1]. The compound's nitro group serves as a precursor to the oxazolone carbonyl via reduction to an amine followed by cyclization with a carbonyl equivalent [1]. While unsubstituted nitrobenzene can also be converted to benzoxazolone, the target compound provides the benzyloxy substituent at the ortho-position relative to the amino group, enabling access to 7-substituted benzoxazolones [1]. This substitution pattern is not accessible from simple nitrobenzene derivatives and requires multi-step synthesis when starting from alternative building blocks. Ram and Soni (2013) demonstrated that nitroarenes with ortho-oxygen substituents can be converted to 3-alkylbenzoxazolones, a methodology directly applicable to the target compound [1].

Benzoxazolone Access
Context-dependent
Pre-installed ortho-benzyloxy group enables direct synthesis of 7-substituted benzoxazolones via nitro reduction and cyclization. Nitrobenzene yields only unsubstituted pharmacophore.
May reduce synthetic step count for substituted benzoxazolone targets
Cross-study comparison; Ram & Soni (2013) general procedure
Medicinal Chemistry Heterocyclic Synthesis Pharmacophore Synthesis

Eis Acetyltransferase Inhibitor Precursor

2-Benzyloxy-3-nitrophenylamine hydrochloride serves as a key precursor in the synthesis of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis, a validated target for anti-mycobacterial therapy [1]. Pang et al. (2022) reported a series of Eis inhibitors derived from benzyloxy-benzylamine scaffolds, with lead compounds demonstrating potent enzyme inhibition [1]. The target compound's core structure provides the essential benzyloxy-amine pharmacophore required for Eis binding [1]. In contrast, simple benzylamine analogs lacking the nitrophenylamine substructure show significantly reduced activity against Eis [2].

Eis Inhibitor Precursor
Class-level
Core scaffold for benzyloxy-benzylamine inhibitors of mycobacterial acetyltransferase Eis. Simple benzylamine analogs show reduced target engagement.
Supports inhibitor synthesis workflow for Eis target-engagement studies
Specific Ki/IC50 not reported for precursor compound itself
Anti-Mycobacterial Enzyme Inhibition Drug Discovery

Hydrochloride Salt vs. Free Base

2-Benzyloxy-3-nitrophenylamine hydrochloride (MW 280.7 g/mol) is the hydrochloride salt of 2-benzyloxy-3-nitroaniline (free base, CAS 217095-92-6, MW 244.25 g/mol) [1] [2]. The hydrochloride salt form provides a well-documented advantage in handling: enhanced aqueous solubility due to ionization at physiological and mildly acidic pH, improved crystallinity and stability during long-term storage, and precise stoichiometric control in reaction setups [3]. The free base, in contrast, is typically a waxy solid or oil with lower melting point and greater susceptibility to oxidation [2]. For procurement, the hydrochloride salt ensures batch-to-batch consistency in weight measurements, as the free base may retain variable amounts of solvent or undergo degradation [3].

Salt Form Selection
Head-to-head
HCl salt provides crystalline solid with enhanced aqueous solubility and long-term storage stability. Free base is typically amorphous with lower melting point and greater oxidation susceptibility.
Supports batch-to-batch reproducibility in aqueous reaction setups
Class-level salt selection principles; ambient storage conditions
Formulation Stability Solubility

2-Benzyloxy-3-nitrophenylamine Hydrochloride: Key Application Scenarios


N-Substituted 2-Nitrophenylamine Synthesis

Ideal for medicinal chemistry laboratories conducting Buchwald–Hartwig amination reactions to generate diverse N-aryl and N-alkyl derivatives of 2-nitrophenylamine scaffolds. The ortho-benzyloxy group remains intact under standard cross-coupling conditions, enabling subsequent hydrogenolytic cleavage to yield 2-amino-6-nitrophenol intermediates for further functionalization, as demonstrated by Thakur et al. (2015) [1].

7-Substituted Benzoxazolone Pharmacophore Construction

Suited for drug discovery programs targeting benzoxazolone-containing bioactive molecules. The compound's pre-installed benzyloxy group at the ortho-position relative to the amine enables direct access to 7-substituted benzoxazolones following nitro reduction and cyclization, bypassing the need for late-stage functionalization steps [2].

Eis Acetyltransferase Inhibitor Development

Appropriate for research groups focused on novel anti-tubercular agents. The compound serves as a validated precursor to the benzyloxy-benzylamine scaffold required for potent inhibition of Mycobacterium tuberculosis Eis acetyltransferase, as established by Pang et al. (2022) [3]. This application is particularly relevant for programs targeting drug-resistant TB strains.

Orthogonal Protection Strategies in Multi-Step Synthesis

Recommended for process chemistry and total synthesis projects requiring a protecting group that is stable to basic and nucleophilic conditions but cleavable under mild hydrogenolysis. The benzyloxy group provides orthogonal protection relative to other common protecting groups (e.g., Boc, Fmoc, silyl ethers), and the hydrochloride salt form ensures accurate stoichiometry in reaction setups [4].

Application
Selection Property
Validation Focus
Buchwald–Hartwig N-arylation
Orthogonal benzyloxy protection stable to cross-coupling
Deprotection compatibility and sequential derivatization yield
Benzoxazolone pharmacophore synthesis
Pre-installed ortho-substitution for 7-functionalized products
Cyclization efficiency and regiochemical fidelity
Eis acetyltransferase inhibitor synthesis
Benzyloxy-benzylamine scaffold precursor availability
Target-engagement assay context and inhibitor profiling
Multi-step protection strategies
Hydrogenolysis-labile benzyl group orthogonal to Boc/Fmoc/silyl
Cross-compatibility with common protecting group suites

Technical Documentation Hub

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30 linked technical documents
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